molecular formula C9H7ClN2 B1580799 1-(3-Chlorophenyl)-1H-imidazole CAS No. 51581-52-3

1-(3-Chlorophenyl)-1H-imidazole

Cat. No. B1580799
CAS RN: 51581-52-3
M. Wt: 178.62 g/mol
InChI Key: LEKTXVRARNYCNV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

1-(3-Chlorophenyl)-1H-imidazole derivatives have shown potential in corrosion inhibition, particularly for mild steel in sulfuric acid mediums. Ouakki et al. (2019) explored the inhibitory action of similar imidazole derivatives, demonstrating their high resistance and mixed-type inhibitor behavior, achieving up to 96% inhibition efficiency (Ouakki et al., 2019).

Crystal Structure and Synthesis

The structural analysis and synthesis methods of imidazole derivatives are crucial in understanding their applications. A study by Saberi et al. (2009) involved microwave-assisted synthesis of a closely related compound, emphasizing the importance of crystallography in determining the structure of such compounds (Saberi et al., 2009). Another study by Kapoor et al. (2011) detailed the crystal structure of a similar imidazole, contributing to a broader understanding of these compounds' physical and chemical properties (Kapoor et al., 2011).

Antifungal Properties

Imidazole derivatives, including those structurally similar to 1-(3-Chlorophenyl)-1H-imidazole, have been noted for their antifungal properties. The study of a related compound by Walker et al. (1978) highlighted its effectiveness against Candida albicans infections (Walker et al., 1978).

Quantum Chemical Studies

Quantum chemical studies provide insight into the molecular behavior and potential applications of imidazole derivatives. Özdemir et al. (2011) conducted quantum-chemical, IR, NMR, and X-ray diffraction studies on a related compound, contributing to the understanding of its electronic properties and potential applications (Özdemir et al., 2011).

Chemotherapy Against Tropical Diseases

Research by Navarro et al. (2000) explored the potential of imidazole derivatives in metal-based chemotherapy for tropical diseases, indicating a significant application area for these compounds (Navarro et al., 2000).

Ambidentate Properties

Understanding the chemical properties of imidazole derivatives is key to their application. Ivanova et al. (2005) studied the ambidentate properties of asymmetric substituted imidazoles, providing insights into their chemical behavior (Ivanova et al., 2005).

Antimicrobial Applications

Imidazole derivatives have been studied for their antimicrobial properties. Narwal et al. (2012) synthesized novel imidazoles, demonstrating their potential as potent antimicrobial agents (Narwal et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKTXVRARNYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199537
Record name Imidazole, 1-(m-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-1H-imidazole

CAS RN

51581-52-3
Record name 1-(3-Chlorophenyl)-1H-imidazole
Source CAS Common Chemistry
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Record name 1-(3-Chlorophenyl)-1H-imidazole
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Record name 1-(m-Chlorophenyl)imidazole
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Record name Imidazole, 1-(m-chlorophenyl)-
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Record name 51581-52-3
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Record name 1-(3-CHLOROPHENYL)-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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